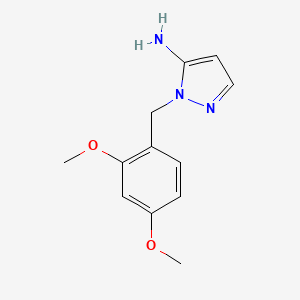

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 2,4-dimethoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group and pyrazole ring participate in nucleophilic substitutions (Table 2):

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methyl derivative | Enhanced lipophilicity for drug design |

| Acylation | Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetylated derivative | Prodrug synthesis |

Oxidation and Reduction Reactions

The dimethoxybenzyl group and pyrazole ring undergo redox transformations:

-

Oxidation :

-

With KMnO₄/H₂SO₄: Converts dimethoxybenzyl to quinone derivatives (used in polymer chemistry).

-

With H₂O₂/Fe²⁺: Oxidizes pyrazole to pyrazolone derivatives (bioactive intermediates).

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrrolidine analogs, altering pharmacokinetic properties.

-

Cross-Coupling Reactions

The pyrazole ring enables metal-catalyzed coupling (Table 3):

| Coupling Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-pyrazole hybrids | 72–89% |

| Sonogashira | PdCl₂/CuI | Terminal alkynes | Alkynyl-pyrazole derivatives | 65–78% |

These reactions expand structural diversity for drug discovery.

Mechanistic Insights and Selectivity

-

Amine Reactivity : The primary amine undergoes selective alkylation at the pyrazole-NH₂ due to lower steric hindrance compared to the benzyl-protected nitrogen .

-

Aromatic Electrophilic Substitution :

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 1-(2,4-Dimethoxybenzyl)-1H-pyrazol-3-amine | Amine at pyrazole-C3 | Higher electrophilic substitution at C5 |

| 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine | Single methoxy group | Reduced steric effects in coupling reactions |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- CAS Number : 1006463-92-8

The compound features a pyrazole core and a dimethoxybenzyl substituent, which contribute to its reactivity and stability. The electron-rich nature of the dimethoxy group enhances its performance in various chemical reactions.

Medicinal Chemistry

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is utilized in the design and synthesis of bioactive compounds. Its structural attributes allow for the modulation of biological activities, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research has demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. By modifying the pyrazole core with different substituents, researchers have been able to enhance selectivity and efficacy against various cancer cell lines.

- Anti-inflammatory Agents : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been explored, leading to the development of new anti-inflammatory drugs.

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides and herbicides.

Application Examples

- Pesticide Development : The structural versatility allows for the creation of compounds that can target specific pests while minimizing environmental impact.

- Herbicide Formulations : By leveraging its reactivity, formulations can be designed to inhibit weed growth effectively without harming crops.

Materials Science

In materials science, this compound serves as a precursor for synthesizing polymers and other materials with tailored properties.

Applications

- Polymer Synthesis : The compound can be used to create polymers with specific mechanical properties, enhancing their applicability in various industrial sectors.

- Nanomaterials : Its reactivity allows for the functionalization of nanoparticles, which can be used in electronics and catalysis.

Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs, anti-inflammatory agents | Enhanced biological activity modulation |

| Agrochemicals | Pesticides, herbicides | Targeted action with reduced environmental impact |

| Materials Science | Polymer synthesis, nanomaterials | Tailored mechanical properties |

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

1-(2,4-Dimethoxybenzyl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring.

1-(2,4-Dimethoxybenzyl)-1H-pyrrol-5-amine: Features a pyrrole ring instead of a pyrazole ring.

Uniqueness

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the 2,4-dimethoxybenzyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxybenzyl group, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine followed by cyclization under acidic conditions. Various synthetic pathways have been explored to optimize yield and purity, including modifications to reaction conditions and the use of different solvents .

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Specifically, one study reported an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, indicating strong selective potency compared to non-cancerous HEK-293T cells .

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| SiHa | 3.60 ± 0.45 | High |

| PC-3 | 2.97 ± 0.88 | High |

| HEK-293T | >50 | Low |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is a crucial characteristic for anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. A series of related pyrazole compounds were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics such as streptomycin .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that pyrazole derivatives may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells . Additionally, some studies suggest that these compounds may exert their antimicrobial effects by compromising bacterial cell membrane integrity .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines characterized by resistance to conventional therapies. The results indicated that certain pyrazole compounds enhanced the efficacy of doxorubicin, suggesting a potential for combination therapy in resistant cancer types .

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVDBKQZHBXLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585364 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006463-92-8 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.